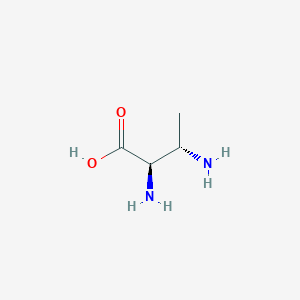
(2R,3S)-2,3-Diaminobutanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R,3S)-2,3-Diaminobutanoic acid is a chiral amino acid derivative with two amino groups attached to a butanoic acid backbone
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2,3-Diaminobutanoic acid can be achieved through several methods. One common approach involves the use of a novel aldolase enzyme isolated from Streptomyces amakusaensis, which catalyzes a reverse aldol reaction on racemic β-hydroxy-α-amino acids to yield enantiomerically pure this compound . This method is advantageous due to its high enantiomeric purity and efficiency.
Industrial Production Methods
Industrial production of this compound typically involves microbial fermentation processes. Specific strains of microorganisms are cultivated under controlled conditions to produce the desired compound. The fermentation broth is then processed to isolate and purify the compound, often using techniques such as selective adsorption on activated carbon and elution with methanol .
Analyse Chemischer Reaktionen
Types of Reactions
(2R,3S)-2,3-Diaminobutanoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The amino groups can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and electrophiles like alkyl halides for substitution reactions. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield.
Major Products
The major products formed from these reactions include oxo derivatives, amine derivatives, and substituted amino acids, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
(2R,3S)-2,3-Diaminobutanoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex molecules and pharmaceuticals.
Biology: The compound is studied for its role in enzyme catalysis and protein interactions.
Medicine: Research is ongoing to explore its potential as a therapeutic agent in treating various diseases.
Wirkmechanismus
The mechanism of action of (2R,3S)-2,3-Diaminobutanoic acid involves its interaction with specific molecular targets and pathways. The compound can act as a substrate for enzymes involved in amino acid metabolism, influencing various biochemical pathways. Its unique stereochemistry allows it to interact selectively with chiral receptors and enzymes, modulating their activity and function .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R,3S)-2,3-Dibromobutanoic acid: A similar compound with bromine atoms instead of amino groups.
(2R,3S)-Isocitric acid: Another chiral compound with similar stereochemistry but different functional groups.
Uniqueness
(2R,3S)-2,3-Diaminobutanoic acid is unique due to its dual amino groups and specific stereochemistry, which confer distinct chemical reactivity and biological activity compared to other similar compounds.
Eigenschaften
CAS-Nummer |
84122-94-1 |
|---|---|
Molekularformel |
C4H10N2O2 |
Molekulargewicht |
118.13 g/mol |
IUPAC-Name |
(2R,3S)-2,3-diaminobutanoic acid |
InChI |
InChI=1S/C4H10N2O2/c1-2(5)3(6)4(7)8/h2-3H,5-6H2,1H3,(H,7,8)/t2-,3+/m0/s1 |
InChI-Schlüssel |
SXGMVGOVILIERA-STHAYSLISA-N |
Isomerische SMILES |
C[C@@H]([C@H](C(=O)O)N)N |
Kanonische SMILES |
CC(C(C(=O)O)N)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


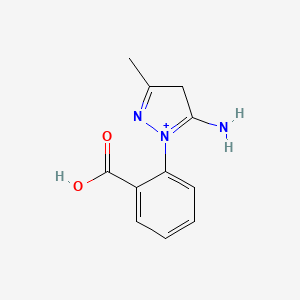

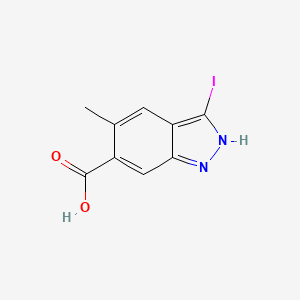
![acetic acid;(NE)-N-[2-(hydroxyamino)cyclohexylidene]hydroxylamine](/img/structure/B12327635.png)

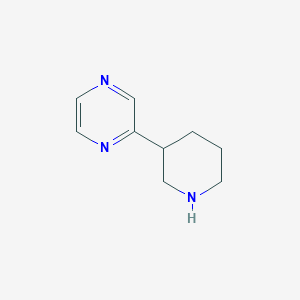
![(Z)-N-[2-amino-1-(3,4-dimethoxyphenyl)ethylidene]hydroxylamine](/img/structure/B12327660.png)
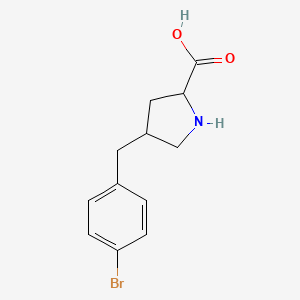
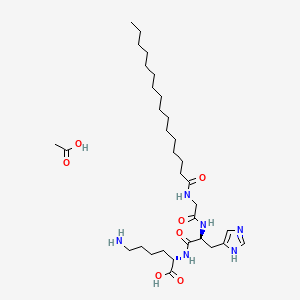
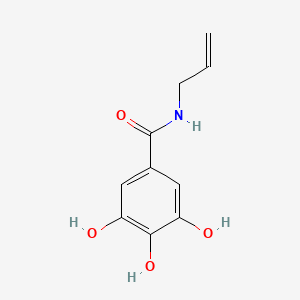
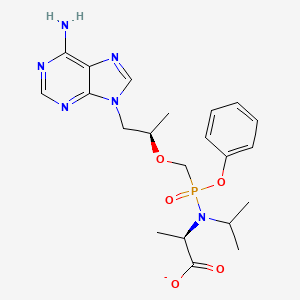
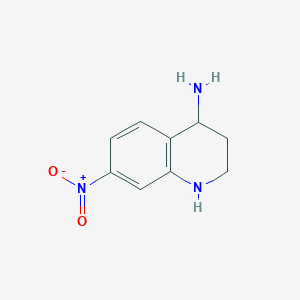
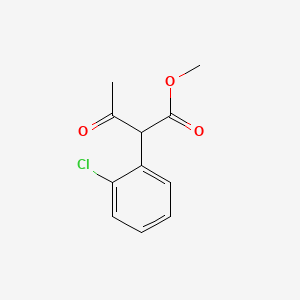
![(3S)-4-amino-3-[[(2S)-6-amino-2-[[(2S)-1-[(2S)-1-[(4R,10S,13S,16R,19S,22S)-13-(3-carbamimidamidopropyl)-22-(2-carboxyethyl)-19-(1H-imidazol-5-ylmethyl)-10-(1H-indol-3-ylmethyl)-16-(naphthalen-2-ylmethyl)-6,9,12,15,18,21,24-heptaoxo-1,2-dithia-5,8,11,14,17,20,23-heptazacyclohexacosane-4-carbonyl]pyrrolidine-2-carbonyl]pyrrolidine-2-carbonyl]amino]hexanoyl]amino]-4-oxobutanoic acid](/img/structure/B12327701.png)
